molecular formula C16H23N3OS B14158665 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide CAS No. 586392-26-9

3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide

Cat. No.: B14158665
CAS No.: 586392-26-9
M. Wt: 305.4 g/mol
InChI Key: UUOFTNXOMNHBLO-UHFFFAOYSA-N
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Description

3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenyl group, and a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl group contribute to its binding affinity and selectivity towards certain proteins or enzymes . This interaction can modulate biological pathways, leading to the desired therapeutic effects .

Properties

CAS No.

586392-26-9

Molecular Formula

C16H23N3OS

Molecular Weight

305.4 g/mol

IUPAC Name

3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C16H23N3OS/c1-12(2)11-15(20)18-16(21)17-13-7-3-4-8-14(13)19-9-5-6-10-19/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H2,17,18,20,21)

InChI Key

UUOFTNXOMNHBLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=CC=C1N2CCCC2

solubility

4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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